(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide
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Overview
Description
(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound features a thiazolidinone ring, a benzylidene group, and a thiazole moiety, which contribute to its unique chemical and biological characteristics.
Scientific Research Applications
(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its antimicrobial and antifungal properties, making it a potential candidate for new antibiotics.
Medicine: Investigated for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is synthesized by the reaction of a thioamide with an α-haloketone under basic conditions.
Benzylidene Group Introduction: The benzylidene group is introduced through a condensation reaction between the thiazolidinone derivative and benzaldehyde in the presence of a base such as sodium hydroxide.
Thiazole Moiety Addition: The final step involves the coupling of the intermediate with a thiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole moiety can participate in nucleophilic substitution reactions, where the thiazole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl derivatives
Substitution: Thiazole-substituted derivatives
Mechanism of Action
The mechanism of action of (Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties, these compounds share the thiazolidinone ring but differ in their side chains and biological activities.
Benzylidene Derivatives: Compounds with benzylidene groups that exhibit various biological activities, including antimicrobial and anticancer properties.
Uniqueness
(Z)-4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(thiazol-2-yl)butanamide is unique due to its combination of a thiazolidinone ring, benzylidene group, and thiazole moiety, which confer distinct chemical reactivity and biological activity. This combination allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S3/c21-14(19-16-18-8-10-24-16)7-4-9-20-15(22)13(25-17(20)23)11-12-5-2-1-3-6-12/h1-3,5-6,8,10-11H,4,7,9H2,(H,18,19,21)/b13-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPNGEMSWHKMKG-QBFSEMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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